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Introduction
S100A2, a member of the S100 family of calcium-binding proteins, and p53, a critical tumor

suppressor protein, are key players in cellular stress response, cell cycle regulation, and

carcinogenesis. The subcellular localization of these proteins is intrinsically linked to their

function. Under normal conditions, p53 is often found in the cytoplasm, but upon cellular stress,

it translocates to the nucleus to regulate gene transcription. S100A2 is typically present in both

the cytoplasm and the nucleus, with its distribution influenced by intracellular calcium levels

and stress signals.

A growing body of evidence indicates a direct interaction between S100A2 and p53. This

interaction, which predominantly occurs in the nucleus, can modulate the transcriptional activity

of p53, thereby influencing cell fate.[1][2][3][4] In some cancers, the co-localization of S100A2

and p53 in the nucleus is associated with prognostic outcomes.[5] Therefore, the accurate

visualization and quantification of S100A2 and p53 localization and co-localization through

immunofluorescence are crucial for understanding their roles in both normal physiology and

disease, and for the development of targeted therapeutics.

These application notes provide a detailed protocol for the dual immunofluorescence staining

of S100A2 and p53 in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue
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sections.

Data Presentation
The following table summarizes representative quantitative data on S100A2 and p53

expression patterns observed in non-small cell lung carcinoma (NSCLC). This data, derived

from immunohistochemical studies, can be correlated with immunofluorescence findings.

Biomarker Localization
Percentage of
Positive Cases
(NSCLC)

Associated
Prognosis

Reference

S100A2 Nuclear 70.3%
Better disease-

free interval
[5]

Cytoplasmic 63.5%

Negativity

marginally

associated with

shorter overall

survival

[5]

p53 Nuclear 52.7%

Positive

expression,

when combined

with negative

nuclear S100A2,

is associated

with a shorter

disease-free

interval.

[5]

Experimental Protocols
This section provides a detailed methodology for the dual immunofluorescence staining of

S100A2 and p53.

I. Materials and Reagents
Primary Antibodies:
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Rabbit anti-S100A2 antibody

Mouse anti-p53 antibody (clone DO-1 is a common choice)

Secondary Antibodies:

Goat anti-rabbit IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)

Goat anti-mouse IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)

Buffers and Reagents:

Phosphate-buffered saline (PBS), pH 7.4

Fixation Solution: 4% paraformaldehyde (PFA) in PBS for cultured cells; 10% neutral

buffered formalin for FFPE tissues.

Permeabilization Buffer: 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS.

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS

with 0.1% Tween-20 (PBST).

Antigen Retrieval Solution (for FFPE): Sodium Citrate Buffer (10 mM Sodium Citrate,

0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05%

Tween 20, pH 9.0).

Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI) or Hoechst 33342.

Antifade Mounting Medium.

Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization of FFPE

sections.

Equipment:

Fluorescence microscope with appropriate filters.

Humidified chamber.
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Microwave or pressure cooker for heat-induced epitope retrieval (HIER).

Coplin jars.

Coverslips.

II. Protocol for Cultured Cells on Coverslips
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

Washing: Gently wash the cells three times with PBS for 5 minutes each.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room

temperature. This step is crucial for allowing antibodies to access intracellular antigens.

Washing: Wash three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature in a humidified chamber.

Primary Antibody Incubation: Dilute the rabbit anti-S100A2 and mouse anti-p53 primary

antibodies in Blocking Buffer to their predetermined optimal concentrations. Incubate the

cells with the primary antibody cocktail overnight at 4°C in a humidified chamber.

Washing: Wash three times with PBST for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorophore-conjugated goat anti-rabbit and goat

anti-mouse secondary antibodies in Blocking Buffer. Incubate the cells with the secondary

antibody cocktail for 1 hour at room temperature in the dark.

Washing: Wash three times with PBST for 5 minutes each in the dark.

Nuclear Counterstaining: Incubate the cells with DAPI or Hoechst solution for 5-10 minutes

at room temperature in the dark.
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Washing: Wash two times with PBS for 5 minutes each in the dark.

Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence microscope.

III. Protocol for Formalin-Fixed, Paraffin-Embedded
(FFPE) Tissue Sections

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes for 5 minutes each).

Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95%

(1 minute), and 70% (1 minute).

Rinse in distilled water.

Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in

either Sodium Citrate Buffer or Tris-EDTA Buffer and heating in a microwave or pressure

cooker. The optimal buffer and heating time should be determined empirically. Allow the

slides to cool to room temperature.

Washing: Wash slides in PBS three times for 5 minutes each.

Permeabilization: Incubate sections with Permeabilization Buffer for 10 minutes.

Blocking: Block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

Primary Antibody Incubation: Incubate with the primary antibody cocktail (rabbit anti-S100A2

and mouse anti-p53) overnight at 4°C in a humidified chamber.

Washing: Wash three times with PBST for 5 minutes each.

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary

antibody cocktail for 1 hour at room temperature in the dark.

Washing: Wash three times with PBST for 5 minutes each in the dark.
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Nuclear Counterstaining: Incubate with DAPI or Hoechst solution for 10 minutes in the dark.

Washing: Wash two times with PBS for 5 minutes each in the dark.

Mounting: Coverslip the slides using an antifade mounting medium.

Imaging: Analyze the slides under a fluorescence microscope.

Visualizations
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Caption: Dual Immunofluorescence Staining Workflow.
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Caption: S100A2 and p53 Signaling Interaction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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